

## VPC-70619 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | VPC-70619 |           |  |  |
| Cat. No.:            | B12418820 | Get Quote |  |  |

An In-Depth Technical Guide to **VPC-70619**: An N-Myc Inhibitor For Researchers, Scientists, and Drug Development Professionals

### Introduction

**VPC-70619** is a potent and selective small-molecule inhibitor of N-Myc, a member of the Myc family of transcription factors.[1][2] Dysregulation of N-Myc is a known driver in a variety of aggressive cancers, including neuroendocrine prostate cancer, for which effective treatments are limited.[1] **VPC-70619** was developed through computer-aided drug design and medicinal chemistry efforts to target the N-Myc-Max heterodimer's interaction with DNA.[1][3] This document provides a comprehensive overview of the technical details of **VPC-70619**, including its chemical properties, mechanism of action, experimental data, and relevant protocols.

## **Chemical and Physical Properties**

A clear understanding of the physicochemical properties of **VPC-70619** is essential for its application in research and development.

| Property          | Value        | Reference                  |
|-------------------|--------------|----------------------------|
| CAS Number        | 2361742-30-3 | MedchemExpress, InvivoChem |
| Molecular Weight  | 364.71 g/mol | InvivoChem                 |
| Molecular Formula | C16H8CIF3N4O | InvivoChem                 |



# Mechanism of Action: Targeting the N-Myc-Max-DNA Interface

**VPC-70619** exerts its inhibitory effect by directly interfering with the binding of the N-Myc-Max protein complex to its target DNA sequences, known as E-boxes.[1][2] Unlike some other Myc inhibitors that aim to disrupt the N-Myc-Max heterodimer itself, **VPC-70619** is proposed to bind to a pocket on the N-Myc-Max DNA binding domain.[1][3] This binding sterically hinders the complex from effectively engaging with the E-box consensus sequence on the DNA, thereby inhibiting the transcription of N-Myc target genes that are critical for cell proliferation, growth, and survival.





Click to download full resolution via product page

Caption: Mechanism of VPC-70619 action.

## **Experimental Data**



**VPC-70619** has demonstrated significant activity in preclinical studies. The following tables summarize key quantitative data from published literature.

**In Vitro Activity** 

| Cell Line | N-Myc Status | IC50 (μM) | Assay Type               | Reference    |
|-----------|--------------|-----------|--------------------------|--------------|
| IMR32     | Positive     | ~5        | Transcriptional<br>Assay | ResearchGate |
| NCI-H660  | Positive     | ~5        | Transcriptional<br>Assay | ResearchGate |
| HO15.19   | Negative     | >25       | Transcriptional<br>Assay | ResearchGate |

**Pharmacokinetic Properties** 

| Parameter                                                | Value    | Administration<br>Route   | Species | Reference    |
|----------------------------------------------------------|----------|---------------------------|---------|--------------|
| Microsomal<br>Stability (T <sub>1</sub> / <sub>2</sub> ) | 2310 min | In Vitro                  | Mouse   | ResearchGate |
| Bioavailability                                          | High     | Oral &<br>Intraperitoneal | Mouse   | ResearchGate |

## **Experimental Protocols**

The following are representative protocols for experiments commonly performed with **VPC-70619**, based on methodologies described in the literature.

### **Cell Proliferation Assay**

- Cell Seeding: Plate N-Myc-positive (e.g., IMR32) and N-Myc-negative (e.g., HO15.19) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of VPC-70619 in appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of



**VPC-70619** (e.g., 0-25 μM). Include a vehicle control (e.g., DMSO).

- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or absorbance using a plate reader.
- Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values using non-linear regression analysis.

# N-Myc-Max-DNA Binding Assay (Biolayer Interferometry - BLI)

- Biotinylation of DNA: Synthesize and biotinylate a double-stranded DNA oligonucleotide containing the E-box consensus sequence.
- Sensor Hydration and Loading: Hydrate streptavidin-coated biosensors in assay buffer. Load the biotinylated E-box DNA onto the sensors.
- Protein Preparation: Prepare a solution of the purified N-Myc-Max heterodimer in the assay buffer.
- Association Step: Dip the DNA-loaded sensors into wells containing the N-Myc-Max protein solution to measure the association kinetics.
- Inhibition Assessment: Pre-incubate the N-Myc-Max heterodimer with varying concentrations of **VPC-70619** (e.g., 0, 50, 100, 200  $\mu$ M) before the association step.
- Dissociation Step: Move the sensors to buffer-only wells to measure the dissociation of the N-Myc-Max complex from the DNA.
- Data Analysis: Analyze the sensorgrams to determine the binding kinetics and the inhibitory effect of VPC-70619 on the N-Myc-Max-DNA interaction.





Click to download full resolution via product page

Caption: Experimental workflow for BLI.

### Conclusion

**VPC-70619** is a promising N-Myc inhibitor with a well-defined mechanism of action and favorable preclinical data. Its ability to specifically disrupt the N-Myc-Max-DNA interaction provides a targeted approach for treating N-Myc-driven malignancies. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of **VPC-70619**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [VPC-70619 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12418820#vpc-70619-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com